molecular formula C15H29N3O6 B605861 Azido-PEG4-t-butyl ester CAS No. 581066-04-8

Azido-PEG4-t-butyl ester

Cat. No.: B605861
CAS No.: 581066-04-8
M. Wt: 347.41
InChI Key: KUOGRGKKXWMJFM-UHFFFAOYSA-N
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Description

Azido-PEG4-t-butyl ester is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It contains an azide group and a t-butyl ester moiety. The hydrophilic PEG spacer in its structure increases its solubility in aqueous media. The azide group is highly reactive and can participate in click chemistry reactions, making this compound valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

Azido-PEG4-t-butyl ester is a click chemistry linker . The primary targets of this compound are molecules containing alkyne, BCN, and DBCO . These targets play a crucial role in the formation of stable triazole linkages, which are essential for various biochemical reactions .

Mode of Action

The azide group in this compound is reactive towards its targets (alkyne, BCN, DBCO) via a process known as Click Chemistry . This interaction results in the formation of a stable triazole linkage . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Biochemical Pathways

The formation of the triazole linkage via Click Chemistry is a key step in the biochemical pathway influenced by this compound . This reaction enables efficient and specific conjugation of derivatized molecules in biological samples . The downstream effects of this pathway include the formation of stable complexes that can be used in various research and therapeutic applications .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its hydrophilic polyethylene glycol (PEG) spacer . This spacer increases the solubility of the compound in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. The increased solubility can enhance the bioavailability of the compound, allowing it to reach its targets more effectively .

Result of Action

The primary result of the action of this compound is the formation of a stable triazole linkage with its targets . This linkage is formed via Click Chemistry, a highly efficient and specific reaction . The formation of this linkage can enable the conjugation of various molecules, leading to diverse molecular and cellular effects depending on the specific application .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reactivity of the azide group towards its targets can be affected by the pH of the environment, with acidic conditions being necessary for the deprotection of the t-butyl protected carboxyl group . Additionally, the solubility of the compound in aqueous media can influence its efficacy and stability .

Biochemical Analysis

Biochemical Properties

Azido-PEG4-t-butyl ester plays a significant role in biochemical reactions due to its unique structure. The azide group in this compound is highly reactive towards alkynes, strained cyclooctynes, and phosphine-labeled molecules, enabling efficient and specific conjugation of derivatized molecules in biological samples . This reactivity is harnessed in click chemistry, where this compound forms stable triazole linkages with alkyne-containing molecules . The t-butyl ester moiety can be deprotected under acidic conditions, allowing for further functionalization .

Cellular Effects

This compound influences various cellular processes by facilitating the conjugation of biomolecules. This compound can be used to label proteins, nucleic acids, and other biomolecules, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its azide group reacting with terminal alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via copper-free click chemistry . These reactions result in the formation of stable triazole linkages, which are resistant to metabolic degradation . Additionally, this compound can participate in Staudinger ligation with phosphine-labeled molecules, further expanding its utility in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable when stored at -20°C, but its reactivity may decrease if exposed to ambient temperatures for extended periods . Long-term studies have shown that this compound maintains its functionality in vitro, but its stability and reactivity can be influenced by the storage conditions and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can be used to label biomolecules without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including cellular stress and apoptosis . It is crucial to optimize the dosage to achieve the desired labeling efficiency while minimizing adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include its conjugation with biomolecules via click chemistry . The compound interacts with enzymes and cofactors that facilitate these reactions, such as copper ions in CuAAC . The resulting triazole linkages are metabolically stable, ensuring that the labeled biomolecules retain their functionality over time .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its hydrophilic PEG spacer . This spacer enhances the solubility of the compound in aqueous environments, allowing it to diffuse efficiently through cellular compartments. The azide group enables specific targeting and conjugation with biomolecules, influencing the localization and accumulation of this compound within cells .

Subcellular Localization

This compound exhibits specific subcellular localization depending on the targeting signals and post-translational modifications of the conjugated biomolecules . The compound can be directed to various cellular compartments, such as the cytoplasm, nucleus, or mitochondria, based on the nature of the conjugated molecules. This localization can affect the activity and function of this compound, enabling precise control over its biochemical interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azido-PEG4-t-butyl ester is typically synthesized through a multi-step process. The synthesis involves the introduction of the azide group and the t-butyl ester moiety into the PEG backbone. The azide group is introduced via nucleophilic substitution reactions, where a suitable leaving group (such as a halide) is replaced by an azide ion. The t-butyl ester moiety is introduced through esterification reactions, where a carboxylic acid group reacts with t-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azido-PEG4-t-butyl ester is unique due to its specific combination of an azide group and a t-butyl ester moiety, along with a PEG spacer that enhances solubility. This combination allows for versatile applications in click chemistry, bioconjugation, and material science .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O6/c1-15(2,3)24-14(19)4-6-20-8-10-22-12-13-23-11-9-21-7-5-17-18-16/h4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOGRGKKXWMJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601190858
Record name 1,1-Dimethylethyl 15-azido-4,7,10,13-tetraoxapentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581066-04-8
Record name 1,1-Dimethylethyl 15-azido-4,7,10,13-tetraoxapentadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581066-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 15-azido-4,7,10,13-tetraoxapentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601190858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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